molecular formula C14H23NO4 B2409367 3-Cyclobutyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid CAS No. 1700119-25-0

3-Cyclobutyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

Cat. No. B2409367
CAS RN: 1700119-25-0
M. Wt: 269.341
InChI Key: WBVYMKVQHCFOIO-UHFFFAOYSA-N
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Description

3-Cyclobutyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid, also known as CBPC, is a chemical compound that has been studied for its potential use in scientific research. It is a derivative of pyrrolidine and has been synthesized using various methods.

Scientific Research Applications

1. Pyrrolidine in Drug Discovery

Pyrrolidine, a core structure in 3-Cyclobutyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid, plays a significant role in drug discovery due to its unique chemical properties. It's widely used by medicinal chemists in the synthesis of compounds for treating human diseases. The saturated pyrrolidine scaffold allows for efficient exploration of pharmacophore space, contributes to the stereochemistry of the molecule, and enhances the three-dimensional coverage of the compound. This review discusses bioactive molecules featuring the pyrrolidine ring and its derivatives, including their synthesis, biological activity, and the structure–activity relationship of the studied compounds. It also highlights the influence of stereoisomers and spatial orientation of substituents on the biological profile of drug candidates, guiding medicinal chemists in designing new compounds with diverse biological profiles (Li Petri et al., 2021).

2. Biologically Active Compounds of Plants

Carboxylic acids, including this compound, are plant-derived compounds known for their biological activity. This review compares the effects of structural differences of selected carboxylic acids on their antioxidant, antimicrobial, and cytotoxic activity. The structure-activity relationships are explored, revealing that certain carboxylic acids demonstrate significant biological properties, influencing intermolecular interactions and the chelation of endogenous transition metal ions. These insights are vital for understanding the multifaceted applications of carboxylic acids in scientific research and their potential therapeutic uses (Godlewska-Żyłkiewicz et al., 2020).

3. Understanding Biocatalyst Inhibition by Carboxylic Acids

This review sheds light on the implications of carboxylic acids, including this compound, as biorenewable chemicals and their inhibitory effects on microbes such as Escherichia coli and Saccharomyces cerevisiae. The carboxylic acids' potency as microbial inhibitors, often utilized as food preservatives, is emphasized. The review explores the mechanisms of biocatalyst inhibition, highlighting the effects of carboxylic acids on cell membrane properties and internal pH, and suggests metabolic engineering strategies to enhance microbial robustness for improved industrial performance (Jarboe et al., 2013).

4. Chemical Inhibitors of Cytochrome P450 Isoforms

The role of cytochrome P450 enzymes in metabolizing a diverse number of drugs and the potential drug-drug interactions necessitates the understanding of various CYP isoforms' contribution to total metabolism. This review focuses on the potency and selectivity of chemical inhibitors, including derivatives of this compound, in human liver microsomal incubations. It underscores the importance of inhibitor selectivity in deciphering the involvement of specific CYP isoforms and reviews data on the most selective inhibitors available for major human hepatic CYP isoforms (Khojasteh et al., 2011).

properties

IUPAC Name

3-cyclobutyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-7-14(9-15,11(16)17)10-5-4-6-10/h10H,4-9H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBVYMKVQHCFOIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C2CCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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